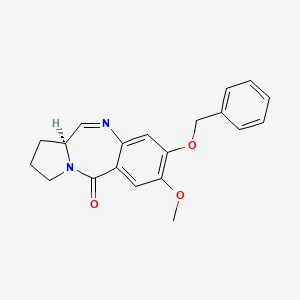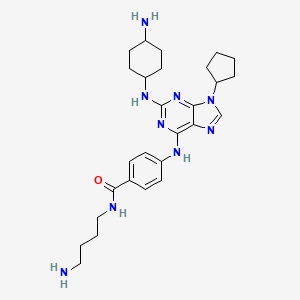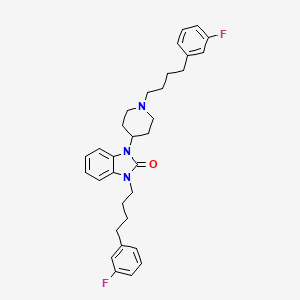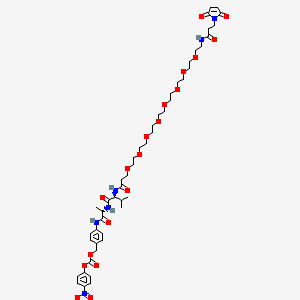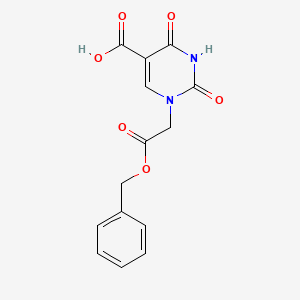
5-Caroxy uracil-1-yl acetic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-Caroxy uracil-1-yl acetic acid benzyl ester involves coupling uracil derivatives with acetic acid benzyl ester. The reaction conditions typically include the use of a suitable solvent, such as dimethyl sulfoxide, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
5-Caroxy uracil-1-yl acetic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
5-Caroxy uracil-1-yl acetic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is employed in research on DNA synthesis and repair mechanisms.
作用機序
The mechanism of action of 5-Caroxy uracil-1-yl acetic acid benzyl ester involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately causing cell death . This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for their growth and proliferation .
類似化合物との比較
5-Caroxy uracil-1-yl acetic acid benzyl ester is unique among purine nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
Fludarabine: Another purine nucleoside analog with antitumor activity.
Cladribine: Known for its use in treating certain types of leukemia.
Clofarabine: Used in the treatment of pediatric acute lymphoblastic leukemia.
Compared to these compounds, this compound offers distinct advantages in terms of its specific targeting of indolent lymphoid malignancies and its unique mechanism of action .
特性
分子式 |
C14H12N2O6 |
|---|---|
分子量 |
304.25 g/mol |
IUPAC名 |
2,4-dioxo-1-(2-oxo-2-phenylmethoxyethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H12N2O6/c17-11(22-8-9-4-2-1-3-5-9)7-16-6-10(13(19)20)12(18)15-14(16)21/h1-6H,7-8H2,(H,19,20)(H,15,18,21) |
InChIキー |
FQADSAVNKYXABE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C(=O)NC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)

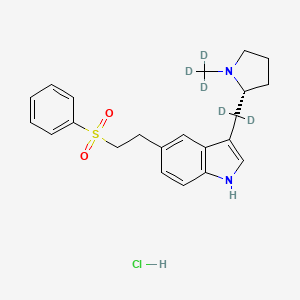

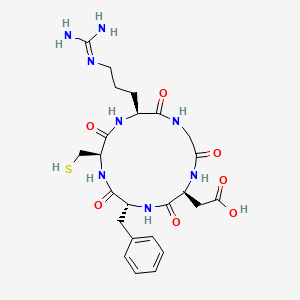

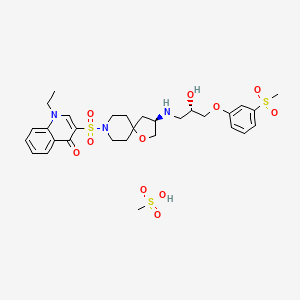
![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
